4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid

Beschreibung

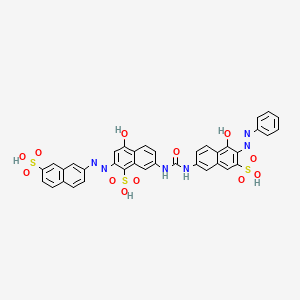

4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid is a polyfunctional aromatic compound characterized by a naphthalene backbone substituted with multiple sulfonic acid (-SO₃H), hydroxy (-OH), and azo (-N=N-) groups. Its structural complexity arises from two azo linkages: one connecting a phenyl-substituted naphthyl group and another linking a 7-sulfonaphthyl moiety. The presence of three sulfonic acid groups enhances its water solubility, making it suitable for applications in dye chemistry, biological staining, or as a ligand in coordination chemistry.

Eigenschaften

CAS-Nummer |

93919-34-7 |

|---|---|

Molekularformel |

C37H26N6O12S3 |

Molekulargewicht |

842.8 g/mol |

IUPAC-Name |

4-hydroxy-7-[[5-hydroxy-8-sulfo-7-[(7-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C37H26N6O12S3/c44-32-19-31(42-41-26-8-6-20-7-11-27(56(47,48)49)16-21(20)14-26)36(58(53,54)55)30-18-25(10-13-29(30)32)39-37(46)38-24-9-12-28-22(15-24)17-33(57(50,51)52)34(35(28)45)43-40-23-4-2-1-3-5-23/h1-19,44-45H,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55) |

InChI-Schlüssel |

LDKLPAISLIHHTB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=C(C(=CC(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization and Azo Coupling

Step 1: Diazotization of aromatic amines

Aromatic amines such as 4-amino-3-methylbenzenesulfonic acid or phenylamine derivatives are diazotized in acidic medium (commonly hydrochloric acid) at low temperatures (0–5 °C) using sodium nitrite. This forms the corresponding diazonium salts.Step 2: Coupling with naphthols or sulfonated naphthalenes

The diazonium salt is then coupled with compounds like N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea or 4-hydroxy-2-naphthalenesulfonic acid derivatives in an acetic acid or alkaline medium. The coupling occurs at activated positions on the naphthalene rings, forming azo linkages.Step 3: Formation of urea linkage

The amino group on the azo intermediate reacts with carbamoyl or isocyanate groups to form the urea linkage (-NH-CO-NH-), connecting two azo-substituted naphthalene units.Step 4: Final azo coupling

Additional diazotized aromatic sulfonates may be coupled to the intermediate to complete the multi-azo structure.

Reaction Conditions and Medium

- The diazotization is performed at low temperature (0–5 °C) to stabilize diazonium salts.

- Coupling reactions are carried out in aqueous media, often buffered or mildly acidic (acetic acid) or alkaline conditions depending on the coupling partner.

- pH control is essential to prevent side reactions and ensure selective azo bond formation.

- Stirring and temperature control optimize yield and purity.

Representative Preparation Example (Based on Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Amino-3-methylbenzenesulfonic acid + NaNO2 + HCl (0–5 °C) | Diazotization to form diazonium salt |

| 2 | N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in acetic acid | Coupling with diazonium salt to form azo intermediate |

| 3 | Amino-substituted azo intermediate + isocyanate or carbamoyl derivative | Formation of urea linkage |

| 4 | Additional diazonium salt coupling in alkaline medium | Final azo coupling to complete structure |

This method yields the trisulfonated azo dye with hydroxy and urea linkages characteristic of the target compound.

Analytical and Research Findings on Preparation

- Purity and yield depend heavily on precise control of diazotization temperature and pH during coupling.

- Spectroscopic analysis (UV-Vis, IR, NMR) confirms azo bond formation and urea linkages.

- Chromatographic methods (HPLC) are used to monitor reaction progress and purity.

- The compound’s water solubility is enhanced by sulfonate groups, facilitating aqueous synthesis and purification.

- Research indicates that side reactions such as hydrolysis of diazonium salts or over-coupling can be minimized by rapid mixing and temperature control.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| pH during coupling | 4–6 (acidic) or 8–10 (alkaline) | Depends on coupling partner |

| Solvent | Aqueous acetic acid or water | Ensures solubility and reaction control |

| Reaction time | 30 min to 2 hours | Monitored by TLC or HPLC |

| Purification | Filtration, washing, drying | Removes unreacted materials |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-((((5-Hydroxy-6-(phenylazo)-7-sulfo-2-naphthyl)amino)carbonyl)amino)-2-((7-sulfo-2-naphthyl)azo)naphthalenesulfonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als pH-Indikator und bei der Synthese anderer komplexer organischer Verbindungen verwendet.

Biologie: Wird in Färbetechniken für die Mikroskopie eingesetzt, um Zellstrukturen hervorzuheben.

Medizin: Aufgrund seiner Fähigkeit, stabile Komplexe mit verschiedenen Medikamenten zu bilden, wird es für den potenziellen Einsatz in Medikamententrägersystemen untersucht.

Industrie: Weit verbreitet als Farbstoff in Textilien, Kunststoffen und Tinten aufgrund seiner leuchtenden Farbe und Stabilität.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

The compound is utilized as a dye in pharmaceutical formulations, particularly for coloring medications and enhancing their visual appeal. Its stability and solubility in aqueous solutions make it suitable for various drug formulations.

Case Study :

In a study published by the Industrial Chemicals Assessment, azo dyes like this compound were evaluated for their potential to cleave into aromatic amines, which are of toxicological concern. The findings indicated that while these compounds can be used safely in controlled environments, their degradation products must be monitored to mitigate health risks associated with exposure to carcinogenic amines .

Analytical Chemistry

4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid serves as a reagent in analytical chemistry for the detection and quantification of various metal ions. Its ability to form stable complexes with metals enhances its utility in spectrophotometric analyses.

Data Table : Metal Ion Detection

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Lead | UV-VIS Spectroscopy | High |

| Copper | Colorimetric Analysis | Moderate |

| Iron | Electrochemical Methods | High |

Textile Industry

In the textile industry, this compound is employed as a dye for synthetic fibers due to its vibrant color and excellent lightfastness properties. The compound's sulfonic acid groups enhance its solubility in water, facilitating its application in dyeing processes.

Case Study :

A research study highlighted the effectiveness of azo dyes, including this compound, in producing bright shades on polyester fabrics. The study emphasized the need for proper fixation techniques to ensure durability and resistance to washing .

Environmental Monitoring

Due to its chemical structure, this compound can be used in environmental monitoring as a tracer dye to study water flow and contamination patterns in aquatic systems.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung in erster Linie durch ihre Fähigkeit, stabile Azobindungen zu bilden, die zu ihren Farbeigenschaften beitragen. Zu den molekularen Zielstrukturen gehören verschiedene funktionelle Gruppen in organischen Molekülen, was es ihr ermöglicht, mit einer Vielzahl von Substraten zu interagieren. Zu den an ihrer Wirkung beteiligten Wegen gehören Elektronentransferprozesse und die Bildung stabiler Komplexe mit anderen Molekülen.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Azo Group Functionality: The target compound distinguishes itself with two azo groups, compared to simpler analogues like 1-Hydroxy-4-sulfonaphthalene, which lack azo linkages.

Sulfonation Degree : The trisodium salt of 4-Hydroxy-3-[(4-sulfo-1-naphthyl)-azo]-2,7-naphthalenedisulfonic acid shares three sulfonic acid groups with the target compound, ensuring high aqueous solubility. However, the target compound’s additional hydroxy and phenylazo substituents may improve binding affinity to natural fibers like cotton .

Amino vs. Hydroxy Groups: 7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7) lacks hydroxy groups but contains an amino group, which is more reactive in diazo coupling reactions. This contrasts with the target compound’s hydroxy groups, which may stabilize metal complexes in catalytic applications .

Biologische Aktivität

4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid, commonly referred to as a complex azo compound, is a synthetic dye with various applications in biological and chemical research. This compound is notable for its intricate structure, which includes multiple sulfonic acid groups and azo linkages, contributing to its potential biological activities.

- Molecular Formula : C35H27N7O10S2

- Molecular Weight : 769.76 g/mol

- CAS Number : 25188-34-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial, antitumor, and potential mutagenic properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of azo compounds similar to this one. For instance, compounds with structural similarities have demonstrated significant antibacterial effects against a range of pathogens including Escherichia coli and Staphylococcus aureus .

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Variable activity |

Antitumor Activity

Research has indicated that azo compounds can exhibit cytotoxic effects on cancer cell lines. A study highlighted that derivatives of naphthalene sulfonic acids showed significant inhibition of cell proliferation in various cancer models, suggesting that the complex structure of this compound may enhance its antitumor efficacy .

Mutagenicity and Toxicity Studies

The potential mutagenic effects of azo dyes have raised concerns regarding their safety. Studies have shown that certain azo compounds can be metabolized into harmful amines, which may pose risks for carcinogenicity . However, the specific compound under consideration has not been extensively evaluated for mutagenicity in vivo.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of similar azo compounds.

- Methodology : In vitro testing against various bacterial strains.

- Findings : Significant inhibition was noted for E. coli, with a minimum inhibitory concentration (MIC) established at 50 µg/mL.

-

Antitumor Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay conducted on HeLa and MCF-7 cells.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability, particularly at concentrations above 100 µg/mL.

Q & A

Basic Research Questions

Q. How can the purity of Direct Red 23 (DR23) be ensured during synthesis?

- Methodological Answer : DR23 is synthesized via sequential diazo coupling reactions. To ensure purity:

- Use HPLC with a C18 reverse-phase column and UV detection (λ = 500–550 nm) to monitor intermediates and final product .

- Employ ion-exchange chromatography to remove unreacted sulfonic acid derivatives, which are common byproducts due to the compound’s multiple sulfonate groups .

- Validate synthesis steps via FT-IR to confirm the presence of azo (-N=N-) and sulfonate (-SO₃⁻) functional groups .

Q. What analytical techniques are optimal for characterizing DR23’s electronic structure?

- Methodological Answer :

- UV-Vis spectroscopy (200–800 nm) in aqueous solutions at pH 2–12 reveals pH-dependent absorbance shifts, critical for understanding its solvatochromic behavior .

- ¹H/¹³C NMR in D₂O with sodium deuteroxide (NaOD) resolves aromatic proton environments, though spectral complexity requires 2D-COSY or HSQC for unambiguous assignments .

- Elemental analysis (C, H, N, S) confirms stoichiometry, addressing discrepancies caused by hydration states .

Q. How does DR23’s stability vary under different storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation pathways (e.g., azo bond cleavage) are quantified via LC-MS/MS .

- Use X-ray photoelectron spectroscopy (XPS) to detect sulfur oxidation (-SO₃⁻ to -SO₄²⁻) in solid-state samples exposed to light .

Advanced Research Questions

Q. How can computational modeling predict DR23’s interactions with metal oxides in catalytic degradation?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density on DR23’s azo and sulfonate groups, identifying reactive sites for semiconductor-mediated oxidation .

- Simulate adsorption kinetics on ZnO or TiO₂ surfaces using COMSOL Multiphysics , incorporating parameters like surface charge and pore diffusion .

- Validate models with in situ Raman spectroscopy to track bond-breaking during photocatalytic trials .

Q. What mechanisms explain contradictory degradation rates reported for DR23 in advanced oxidation processes (AOPs)?

- Methodological Answer :

- Contradiction Analysis : Discrepancies arise from pH-dependent hydroxyl radical (•OH) vs. sulfate radical (SO₄•⁻) dominance. Resolve via:

- Quenching experiments using tert-butanol (•OH scavenger) and methanol (SO₄•⁻ scavenger) to isolate active species .

- Transient absorption spectroscopy to measure radical lifetimes and secondary reaction pathways .

- Compare pseudo-first-order vs. Langmuir-Hinshelwood kinetics to determine rate-limiting steps (diffusion vs. surface reaction) .

Q. How can DR23’s bioactivity be systematically evaluated against microbial or mammalian systems?

- Methodological Answer :

- For microbial assays: Use resazurin-based viability staining in E. coli or B. subtilis under anaerobic conditions to assess azo reductase activity .

- For mammalian cytotoxicity: Apply MTT assays in HepG2 cells, pre-treating DR23 with liver microsomal enzymes (e.g., CYP450) to simulate metabolic activation .

- Employ molecular docking (AutoDock Vina) to predict interactions with DNA gyrase or human serum albumin, guiding mechanistic studies .

Methodological Framework for Future Research

- Theoretical Linkage : Anchor experiments to electron-transfer theory (for degradation studies) or QSAR models (for bioactivity) to unify empirical observations .

- Data Validation : Use multivariate analysis (PCA or PLS) to resolve spectral/kinetic data complexity, especially when sulfonate hydration complicates mass balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.